molecular formula C7H6ClN3O B170362 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 129872-84-0

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B170362
M. Wt: 183.59 g/mol
InChI Key: BOPHQDOBIRBJOS-UHFFFAOYSA-N
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Description

“2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound . It is a derivative of pyrrolo[3,2-d]pyrimidine , a class of compounds that have shown pronounced cytotoxic activity .


Synthesis Analysis

The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” can be represented by the formula C6H4CLN3 .

Scientific Research Applications

  • Scientific Field: Pharmaceutical Sciences

    • Application Summary : The compound “2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a part of the Pyrrolo [2,3-d]Pyrimidines, which have been synthesized as analogs of tubercidin . Tubercidin and its analogs show pronounced cytotoxic activity, which has led to considerable interest in their synthesis and evaluation .
    • Methods of Application : The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
    • Results or Outcomes : The synthesized compounds have shown pronounced cytotoxic activity .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound has been used in the discovery of Pyrrolo[3,2-d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors .
    • Methods of Application : The synthesis involved a series of reactions including the use of (E)-N-(2-(4-((3-Chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-4-(dimethylamino)but-2-enamide .
    • Results or Outcomes : The synthesized inhibitors were evaluated, but the specific results or outcomes are not detailed in the available information .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound has been used in the discovery of Pyrrolo[3,2-d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors .
    • Methods of Application : The synthesis involved a series of reactions including the use of (E)-N-(2-(4-((3-Chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-4-(dimethylamino)but-2-enamide .
    • Results or Outcomes : The synthesized inhibitors were evaluated, but the specific results or outcomes are not detailed in the available information .
  • Scientific Field: Drug Discovery

    • Application Summary : Based on ®- N -methyl- N - (5-azaspiro [2.4]heptan-7-yl)-7 H -pyrrolo [2,3- d ]pyrimidin-4-amine as a core scaffold, the compound has been identified as a JAK1 selective inhibitor .
    • Methods of Application : The synthesis involved a series of reactions .
    • Results or Outcomes : The synthesized inhibitors were evaluated, but the specific results or outcomes are not detailed in the available information .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound has been used in the discovery of Pyrrolo[3,2-d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors .
    • Methods of Application : The synthesis involved a series of reactions including the use of (E)-N-(2-(4-((3-Chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-4-(dimethylamino)but-2-enamide .
    • Results or Outcomes : The synthesized inhibitors were evaluated, but the specific results or outcomes are not detailed in the available information .
  • Scientific Field: Drug Discovery

    • Application Summary : Based on ®- N -methyl- N - (5-azaspiro [2.4]heptan-7-yl)-7 H -pyrrolo [2,3- d ]pyrimidin-4-amine as a core scaffold, the compound has been identified as a JAK1 selective inhibitor .
    • Methods of Application : The synthesis involved a series of reactions .
    • Results or Outcomes : The synthesized inhibitors were evaluated, but the specific results or outcomes are not detailed in the available information .

properties

IUPAC Name

2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPHQDOBIRBJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563391
Record name 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

CAS RN

129872-84-0
Record name 2-Chloro-3,5-dihydro-5-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129872-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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